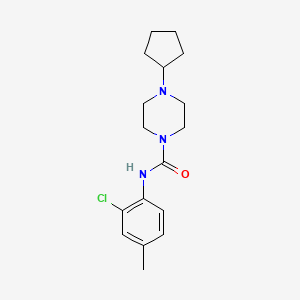![molecular formula C14H11F2NO2S B10968100 1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B10968100.png)
1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2,3-dihydro-1H-indole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding sulfoxide or sulfide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, indole derivatives have been shown to interact with various receptors in the body, leading to their biological effects .
Comparison with Similar Compounds
1-[(2,5-difluorophenyl)sulfonyl]-2,3-dihydro-1H-indole can be compared with other similar compounds such as:
1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole: This compound has a similar sulfonyl group but differs in the heterocyclic ring structure.
1-[(2,5-difluorophenyl)sulfonyl]piperidine: This compound also contains the 2,5-difluorophenylsulfonyl group but has a piperidine ring instead of an indole ring.
The uniqueness of this compound lies in its specific indole structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C14H11F2NO2S |
|---|---|
Molecular Weight |
295.31 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11F2NO2S/c15-11-5-6-12(16)14(9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI Key |
NGUNMLBVAUOPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B10968020.png)
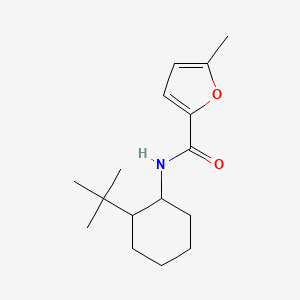
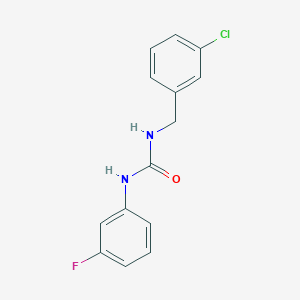
![1-(2,4-dimethoxyphenyl)-3-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10968037.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10968045.png)

![Methyl 3-{[(2-methoxyphenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10968068.png)
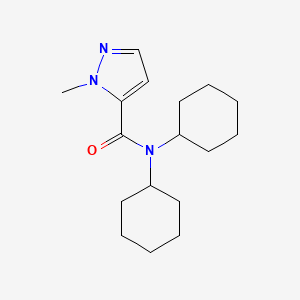
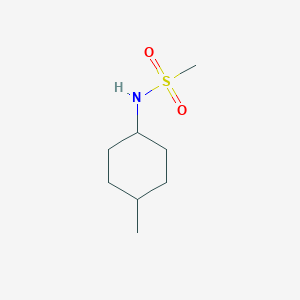
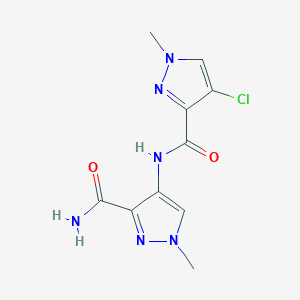
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10968094.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylbutan-2-yl)propanamide](/img/structure/B10968104.png)
![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)
